2,4-Dichlorobenzoic-D3 acid
CAS No.:
Cat. No.: VC16511706
Molecular Formula: C7H4Cl2O2
Molecular Weight: 194.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4Cl2O2 |
|---|---|
| Molecular Weight | 194.03 g/mol |
| IUPAC Name | 2,4-dichloro-3,5,6-trideuteriobenzoic acid |
| Standard InChI | InChI=1S/C7H4Cl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)/i1D,2D,3D |
| Standard InChI Key | ATCRIUVQKHMXSH-CBYSEHNBSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C(=O)O)Cl)[2H])Cl)[2H] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isotopic Labeling
2,4-Dichlorobenzoic-d<sub>3</sub> acid is a deuterium-enriched analog of 2,4-dichlorobenzoic acid (CAS 50-84-0), wherein three hydrogen atoms at the 2, 5, and 6 positions of the benzene ring are replaced with deuterium (D) . This substitution preserves the compound’s chemical reactivity while altering its physical properties, such as vibrational frequencies and bond dissociation energies, which are critical for spectroscopic detection . The parent compound, 2,4-dichlorobenzoic acid, is a dichlorinated aromatic carboxylic acid with a melting point of 157–160°C and a boiling point of 309.5±22.0°C at atmospheric pressure .
Physicochemical Properties
The deuteration slightly increases the molecular weight from 191.012 g/mol (non-deuterated form) to 194.03 g/mol . Key physicochemical parameters are summarized below:
| Property | 2,4-Dichlorobenzoic Acid | 2,4-Dichlorobenzoic-d<sub>3</sub> Acid |
|---|---|---|
| Molecular Formula | C<sub>7</sub>H<sub>4</sub>Cl<sub>2</sub>O<sub>2</sub> | C<sub>7</sub>HD<sub>3</sub>Cl<sub>2</sub>O<sub>2</sub> |
| Molecular Weight (g/mol) | 191.012 | 194.03 |
| Density (g/cm³) | 1.5±0.1 | N/A |
| Melting Point (°C) | 157–160 | Not reported |
| Water Solubility (15°C) | 0.36 g/L | Presumed similar |
The reduced symmetry due to deuterium substitution may influence crystalline packing, though experimental data on the deuterated form’s melting point remain unpublished .
Synthesis and Production
Preparation of the Parent Compound
2,4-Dichlorobenzoic acid is typically synthesized via the oxidation of 2,4-dichlorotoluene using strong oxidizing agents such as potassium permanganate (KMnO<sub>4</sub>) or chromium trioxide (CrO<sub>3</sub>) . The reaction proceeds through the formation of a benzyl alcohol intermediate, which is further oxidized to the carboxylic acid.
Deuterium Incorporation Strategies
Deuteration of 2,4-dichlorobenzoic acid is achieved through catalytic exchange reactions using deuterated solvents (e.g., D<sub>2</sub>O) or direct synthesis from deuterated precursors. For example, the use of deuterium gas (D<sub>2</sub>) over palladium catalysts enables selective hydrogen-deuterium exchange at the ortho and para positions relative to the carboxyl group . The synthetic route must ensure isotopic purity >98%, as contaminants can skew tracer study results .
Applications in Pharmaceutical Research
Metabolic Tracer Studies
Deuterated analogs like 2,4-dichlorobenzoic-d<sub>3</sub> acid are indispensable in quantifying drug metabolites via liquid chromatography–tandem mass spectrometry (LC-MS/MS). The mass shift caused by deuterium allows researchers to distinguish the tracer from endogenous compounds, enabling precise pharmacokinetic modeling . For instance, Russak et al. (2019) demonstrated that deuteration can alter hepatic clearance rates by modulating cytochrome P450 interactions, underscoring the need for careful data interpretation .
Stability and Isotope Effects
The carbon-deuterium bond’s higher strength (compared to C–H) reduces the rate of metabolic dehalogenation, prolonging the compound’s half-life in biological systems . This isotope effect is particularly relevant in environmental studies, where 2,4-dichlorobenzoic-d<sub>3</sub> acid serves as a stable marker for tracking pollutant degradation in soil and water .
Pharmacokinetic and Toxicological Profile
Toxicity Considerations
Analytical Characterization
Mass Spectrometric Detection
In electron ionization (EI) mode, the deuterated compound displays a molecular ion cluster at m/z 194–197, corresponding to the natural abundance of chlorine isotopes (<sup>35</sup>Cl and <sup>37</sup>Cl) . High-resolution MS enables unambiguous identification, with a mass accuracy of <5 ppm.
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